Platyconic acid B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

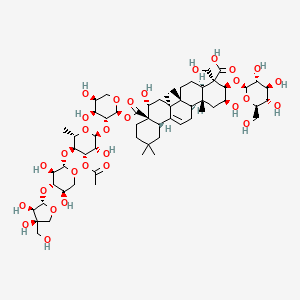

Platyconic acid B is a chemical compound that is a type of saponin . It is also known as platycogenic acid A 3-O-[beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl]-28-O-[alpha-L-apiofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinoside]-gamma-lactone .

Molecular Structure Analysis

This compound has a complex molecular structure. Its chemical formula is C₆₃H₉₈O₃₃ . The compound is a type of saponin, which are glycosides with a distinctive foaming characteristic . The structure of saponins includes a sugar part and a non-sugar part, known as sapogenin .

Wissenschaftliche Forschungsanwendungen

Overview

Platyconic acid B is a compound of interest in various scientific research fields. This review will focus on the recent advancements in the understanding and applications of this compound, excluding any information related to drug use, dosage, or side effects. The emphasis will be on its role in materials science, particularly in the context of biodegradable polymers, as well as its potential in biomedical applications.

Biodegradable Polymers

Recent studies have highlighted the significance of biodegradable polymers, such as poly(lactic acid) (PLA), in various applications due to their eco-friendly nature and potential to replace conventional petrochemical-based polymers. This compound, owing to its unique properties, has been explored for enhancing the characteristics of such biodegradable polymers. For instance, the incorporation of this compound into PLA matrices has shown promise in improving mechanical and thermal properties, making these composites more suitable for industrial applications, including packaging and biomedical devices (Farah, Anderson, & Langer, 2016; Murariu & Dubois, 2016).

Tissue Engineering

In the realm of tissue engineering, the integration of this compound into PLA-based scaffolds has been explored to enhance biocompatibility and bioactivity. These modifications aim to support cell adhesion, proliferation, and differentiation, which are critical for the successful regeneration of tissues. The enhanced properties of PLA composites containing this compound could lead to more effective scaffolds for tissue engineering applications (Athanasiou, Niederauer, & Agrawal, 1996).

Nanocomposites and Drug Delivery

The development of PLA-based nanocomposites incorporating this compound has opened new avenues in drug delivery systems. These nanocomposites can provide controlled and targeted release of therapeutic agents, enhancing the efficacy and reducing the side effects of drugs. The unique interactions between this compound and PLA at the nanoscale contribute to the stability and release profiles of these drug delivery systems (Rezvantalab et al., 2018).

Wirkmechanismus

Target of Action

Platyconic acid B, a saponin from Platycodi radix, primarily targets insulin-stimulated glucose uptake in 3T3-L1 adipocytes . It works as a peroxisome proliferator-activated receptors (PPAR)-γ activator . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound enhances insulin sensitivity, which leads to an increase in insulin-stimulated glucose uptake . This is achieved by acting as a PPAR-γ activator .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . This activation leads to increased glycogen accumulation and decreased triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . Additionally, it potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .

Pharmacokinetics

It is known that the compound is quickly absorbed with a short tmax . The Cmax, AUC 0–t, and MRT 0–t of a related compound, 3-O-β-D-glucopyranosylplatyconic acid (GPA), were found to be higher than those of 3-O-β-D-glucopyranosylplatycodigenin (GP) at the same dosage, indicating that GPA is likely the main absorbed saponin in vivo

Result of Action

The action of this compound results in improved glucose homeostasis in type 2 diabetic mice . This is achieved partly by enhancing hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . The compound increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . It also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .

Action Environment

It is known that the compound is derived from the roots of platycodon grandiflorum, a perennial herb found throughout northeast asia . The plant has been widely used for both cuisine and traditional herbal medicine, and its roots have been used as a folk remedy for bronchitis, asthma, pulmonary tuberculosis, hyperlipidemia, diabetes, and inflammatory diseases

Biochemische Analyse

Biochemical Properties

Platyconic acid B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase insulin-stimulated glucose uptake in 3T3-L1 adipocytes, possibly by acting as a peroxisome proliferator-activated receptors (PPAR)-γ activator . It does not improve glucose-stimulated insulin secretion in insulinoma cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in diabetic mice, this compound has been shown to increase glycogen accumulation and decrease triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to enhance hepatic insulin signaling, potentiate the expression of adiponectin and PPAR-γ in adipose tissue, and improve insulin signaling and increase GLUT4 translocation into the membranes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in low-dose streptozotocin-injected diabetic mice fed a high-fat diet, oral administration of this compound (20 mg/kg body weight) for 8 weeks improved glucose tolerance and insulin sensitivity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQGYABNOAMAF-UYUIBFHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O30 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

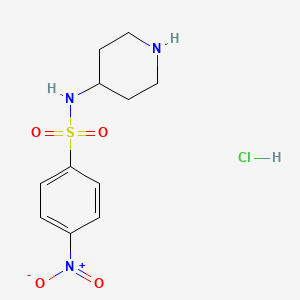

![tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027160.png)

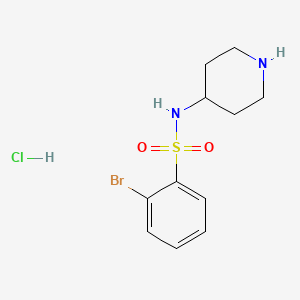

![tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027167.png)

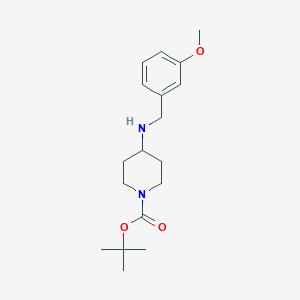

![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B3027179.png)